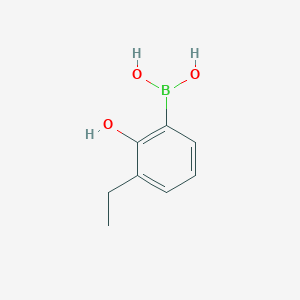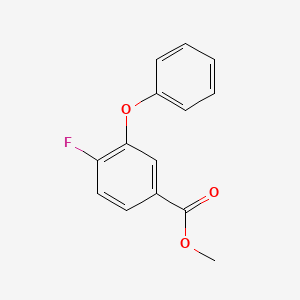
Methyl 4-fluoro-3-phenoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-3-phenoxybenzoate is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-phenoxybenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 4-fluorophenylboronic acid and 3-phenoxybenzoyl chloride can be used as starting materials .
The reaction conditions for the Suzuki-Miyaura coupling include:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene or ethanol)
- Temperature: 80-100°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-fluoro-3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-fluoro-3-phenoxybenzoic acid
Reduction: 4-fluoro-3-phenoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-fluoro-3-phenoxybenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-fluoro-3-phenoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of 3-phenoxybenzoic acid have been shown to activate peroxisome proliferator-activated receptor γ (PPARγ) and inhibit protein glycation . These interactions can modulate metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 4-fluoro-3-phenoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-fluorobenzoate: Lacks the phenoxy group, resulting in different chemical and biological properties.
Methyl 3-phenoxybenzoate:
4-fluoro-3-phenoxybenzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in the combination of the fluorine atom and the phenoxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
117252-08-1 |
|---|---|
Formule moléculaire |
C14H11FO3 |
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
methyl 4-fluoro-3-phenoxybenzoate |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
JYKULQBXNKHHEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


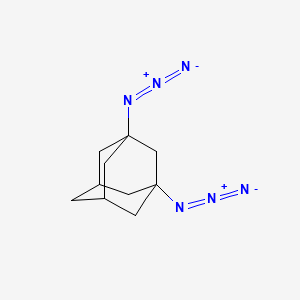
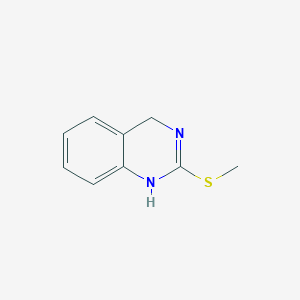
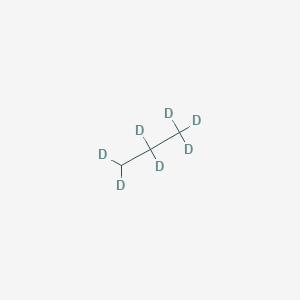
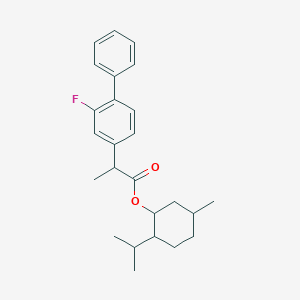
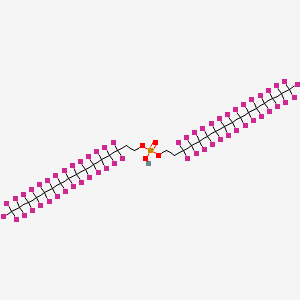



![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

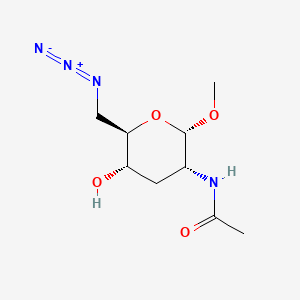
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
